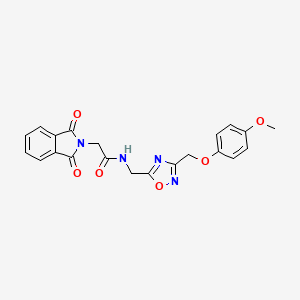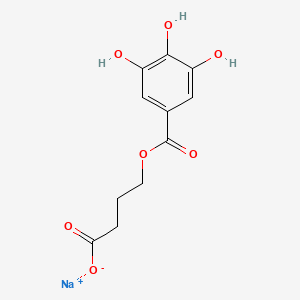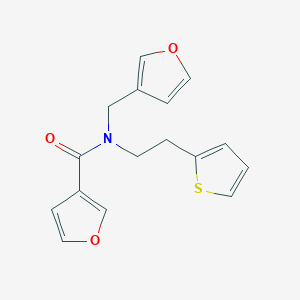
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel benzodifuranyl derivatives, including those related to the chemical structure of interest, have been synthesized for potential applications as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, suggesting their potential utility in medical research and drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antifungal Activities
- Some derivatives have been evaluated for their antimicrobial and antifungal activities, highlighting the potential of these compounds in developing new treatments for infectious diseases. For example, specific 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives showed significant antifungal effects against Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).
Environmental Impact and Degradation
- The degradation of chlorimuron-ethyl, a compound related to the chemical structure of interest, by Aspergillus niger in agricultural soil has been studied, offering insights into the environmental impact and biodegradation pathways of such chemicals. This research is crucial for understanding how agricultural chemicals break down in the environment and could inform safer chemical design and usage practices (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal functioning of the citric acid cycle and the electron transport chain.
Result of Action
The result of the compound’s action is the inhibition of fungal growth. In vitro studies have shown that the compound has good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . The compound’s EC50 value against Valsa mali is 0.58 mg/L, which is 21 times lower than that of fluxapyroxad .
properties
IUPAC Name |
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-4-21-15-17-9(2)13(10(3)18-15)19-14(20)11-5-7-12(16)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIPOYPQYDWSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355727.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355729.png)
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2355731.png)

![(6-chloro-4-(4-ethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2355733.png)
![6-Benzyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355734.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)
![(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)
